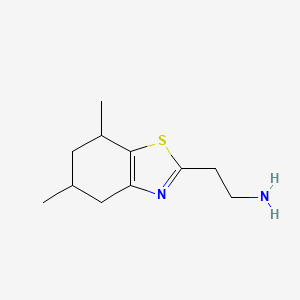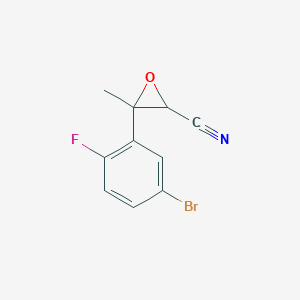![molecular formula C14H19ClO B13202122 ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutyl ring substituted with a chloromethyl group and an ethoxy group attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation of the cyclobutyl ring can be achieved using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Methyl-substituted cyclobutyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology
Biochemical Probes: Modified versions of the compound can be used as probes to study biochemical pathways and enzyme activities.
Medicine
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, participating in various biochemical reactions. The ethoxy group and benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylbenzene: Lacks the chloromethyl and ethoxy groups, making it less reactive in certain chemical reactions.
(Chloromethyl)benzene: Lacks the cyclobutyl and ethoxy groups, resulting in different chemical properties and reactivity.
Ethoxybenzene: Lacks the cyclobutyl and chloromethyl groups, affecting its chemical behavior and applications.
Uniqueness
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is unique due to the combination of its cyclobutyl ring, chloromethyl group, and ethoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-[1-(chloromethyl)cyclobutyl]ethoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(7-4-8-14)9-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
ZHDZKDXPELDORT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCOCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


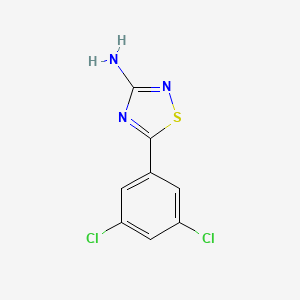
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)
![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)


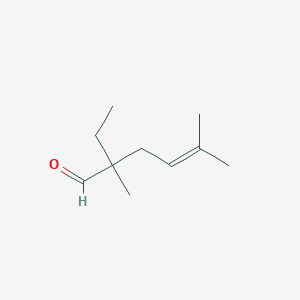
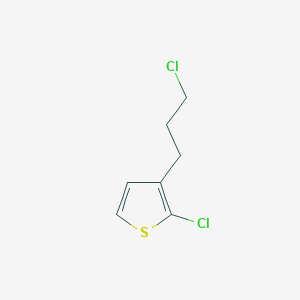
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)

